molecular formula C18H14N2O3S B2517913 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile CAS No. 391868-04-5

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B2517913
CAS RN: 391868-04-5
M. Wt: 338.38
InChI Key: UALBIPHKCZPPCZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Novel Compounds

A facile synthesis approach for various derivatives incorporating a thieno[2,3-b]-thiophene moiety, such as bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), is described, showcasing the potential for the creation of complex compounds (Mabkhot, Al-Majid, & Kheder, 2010).

Three-Component Reactions for Heterocyclic Structures

A novel three-component reaction involving thiazole and benzothiazole yielded a mixture of cis/trans-isomers of functionalized diastereoisomeric spiro[indoline-3,7′-thiazolo[3,2-a]pyridines] and spiro[benzo[4,5]thiazolo[3,2-a]pyridine-3,3′-indolines] in good yields, demonstrating the compound's versatility in forming complex heterocyclic structures (Yang, Sun, & Yan, 2015).

Formation of Polysubstituted Thiophene and Thiadiazole Derivatives

The compound reacts with phenylisothiocyanate and hydrazonoyl bromides, leading to novel 1,3,4-thiadiazole derivatives and new polysubstituted thiophene, highlighting its utility in synthesizing diverse heterocyclic compounds (Farag, Dawood, & Kandeel, 1997).

Synthesis of Heterocyclic Compounds with Benzoxazole Moiety

The compound is pivotal in synthesizing various heterocyclic compounds, including 3-aryl-2-benzoxazol-2-yl-2-[4-oxo-5-(phenylmethylene)(1,3-thiazolidin-2-ylidene)ethanenitrile], expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).

Applications in Sensing and Catalysis

Fluorescent Chemosensor for Metal Ion Detection

The compound, when synthesized into specific derivatives like BTDP, exhibits photophysical properties making it a potential fluorescent chemosensor for detecting metal ions like Fe3+, indicating its applicability in sensing and detection technologies (Khan, 2020).

Catalytic Activity in Olefin Oxidation

Dioxidovanadium(V) complexes containing the compound as part of NNN-donor ligands have been shown to catalyze olefin oxidation, suggesting its role in catalysis and chemical synthesis (Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017).

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dimethoxyphenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-13-7-5-8-14(23-2)16(13)17(21)11(10-19)18-20-12-6-3-4-9-15(12)24-18/h3-9,21H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDYTPWGBOIPDL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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